molecular formula C17H20ClN B2676561 (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 2408937-63-1

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Cat. No.: B2676561
CAS No.: 2408937-63-1
M. Wt: 273.8
InChI Key: RZAMOVDBAKXUEP-OZIFAFRSSA-N
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Description

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (4S,5R) configuration. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts to achieve high stereoselectivity. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
  • (4R,5S)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Uniqueness

The uniqueness of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMOVDBAKXUEP-OZIFAFRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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